molecular formula C10H11NO2S B1218299 2-Phenylthiazolidine-4-carboxylic acid CAS No. 42607-21-6

2-Phenylthiazolidine-4-carboxylic acid

Cat. No. B1218299
CAS RN: 42607-21-6
M. Wt: 209.27 g/mol
InChI Key: AZDYQBFYMBALBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-phenylthiazolidine-4-carboxylic acid derivatives has been explored for their potential antibacterial activities. For instance, derivatives have been synthesized to screen against various bacterial strains, showing that certain modifications can enhance antibacterial properties (Song et al., 2009). Additionally, a rapid synthesis approach under microwave irradiation has been demonstrated to be effective, offering simplicity, security, and high yield, highlighting the compound's feasibility for efficient production (Gao Wen-xiu, 2007).

Molecular Structure Analysis

The molecular structure of 2-phenylthiazolidine-4-carboxylic acid derivatives is crucial in determining their chemical and biological properties. X-ray diffraction analysis and spectroscopic techniques such as NMR and IR have been employed to elucidate the structures of these compounds. For example, the crystal and molecular structures of related thiazolidine derivatives have been determined, providing insights into their conformation and reactivity (Kuriyama et al., 1986).

Chemical Reactions and Properties

2-Phenylthiazolidine-4-carboxylic acid participates in various chemical reactions, leading to the formation of diverse derivatives with potential pharmacological activities. For example, its derivatives have been synthesized as cardiotonic agents, showing significant structure-activity relationships and inotropic activity (Nate et al., 1987). The compound's reactivity also extends to the formation of salts with carboxylic acid derivatives, contributing to the development of compounds with varied pharmacological profiles (Jin et al., 2013).

Scientific Research Applications

Microwave Technology in Synthesis

The use of microwave technology in synthesizing optical active compounds like 2-phenylthiazolidine-4-carboxylic acid was explored. This method is noted for its simplicity, safety, rapidity, and high yield, demonstrating its potential in chemical synthesis (Gao Wen-xiu, 2007).

Pseudopeptide Foldamers

A study on 2-oxo-1,3-oxazolidine-4-carboxylic acid, closely related to 2-phenylthiazolidine-4-carboxylic acid, revealed its role in constructing pseudopeptide foldamers. These foldamers have potential applications in a variety of fields due to their robust template, which can be functionalized for different uses (Tomasini et al., 2003).

Reactivity Studies

The reactivity of 3-carbethoxy-5-phenyl-5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olate, derived from a similar compound, was investigated, leading to the synthesis of new structures. This highlights its potential in developing new chemical entities (Melo et al., 2004).

Synthesis of Anti-Bacterial Agents

A study focused on synthesizing derivatives of 2-arylthiazolidine-4-carboxylic acid to screen for antibacterial activities. This research underscores the potential of 2-phenylthiazolidine-4-carboxylic acid derivatives in medical applications, particularly in antibacterial drug development (Song et al., 2009).

Anti-Cancer Activity

2-Phenylthiazolidine-4-carboxylic acid was used in synthesizing spiropyrrolidine-oxindole derivatives, which exhibited anti-cancer activity against human breast cancer cell lines. This indicates its potential role in cancer treatment (Kumar et al., 2013).

Cosmetics and Skin Protection

In a study, derivatives of 2-phenylthiazolidine-4-carboxylic acid were shown to have skin-protective effects against ultraviolet exposure. This suggests its utility in cosmetics and skin care products (Kim et al., 2017).

Safety And Hazards

The safety data sheet for 2-Phenylthiazolidine-4-carboxylic acid indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDYQBFYMBALBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284363
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylthiazolidine-4-carboxylic acid

CAS RN

42607-21-6
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42607-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxy-2-phenylthiazolidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
LA Pavlova, TV Komarova, YA Davidovich… - Pharmaceutical …, 1986 - Springer
… The present study is concerned with the synthesis of 2-phenylthiazolidine-4-carboxylic acid esters and amides that have not been described in the literature, and the study of their toxic …
Number of citations: 3 link.springer.com
V Gududuru, E Hurh, JT Dalton… - Journal of medicinal …, 2005 - ACS Publications
To improve the selectivity and antiproliferative activity of previously reported serine amide phosphates (SAPs), we designed a new series of 4-thiazolidinone amides, in which the 4-…
Number of citations: 153 pubs.acs.org
ZC Song, GY Ma, PC Lv, HQ Li, ZP Xiao… - European journal of …, 2009 - Elsevier
Nine 2-arylthiazolidine-4-carboxylic acid derivatives and nine 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives were synthesized to screen for their antibacterial …
Number of citations: 46 www.sciencedirect.com
DS Abid, NL Shihab, FS Kamounah - J Chem Pharm Res, 2014 - researchgate.net
Thiazolidines were easily obtained in yields of 63-95% from the condensation of L-Cysteine and alkoxybenzaldehyde under slightly conditions. This condensation afforded product as a …
Number of citations: 4 www.researchgate.net
DS Abid, SG Sayyah - Journal of Kufa for Chemical …, 2021 - journal.uokufa.edu.iq
… 1 H-NMR spectra for The formation of the 2phenylthiazolidine-4-carboxylic acid amide system were characterized by the emergence of two signals at 2.5 and 3.3 ppm attributable to the …
Number of citations: 2 www.journal.uokufa.edu.iq
ARE Mahdy, EE Elboray, RF Fandy… - Arkivoc, 2016 - pdfs.semanticscholar.org
… , refluxing an equimolar mixture of (R)-cysteine (1) and benzaldehyde (2c) as the carbonyl component in acidified methanol gave an 88% yield of 2-phenylthiazolidine-4-carboxylic acid (…
Number of citations: 4 pdfs.semanticscholar.org
Y Liu, F Jing, Y Xu, Y Xie, F Shi, H Fang, M Li… - Bioorganic & medicinal …, 2011 - Elsevier
A series of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit neuraminidase (NA) of influenza A virus. All the compounds were …
Number of citations: 86 www.sciencedirect.com
P Bustillo Trueba, J De Clippeleer… - Journal of the …, 2018 - Taylor & Francis
Upon beer storage, the levels of staling aldehydes increase, which coincides with the appearance of characteristic off-flavors. Bound-state aldehydes have been reported as potential …
Number of citations: 13 www.tandfonline.com
ML Martins - 1986 - macsphere.mcmaster.ca
… This might explaip the melting point disparity between our experimental value and the published value, respectively, of 3-benzoyl-2 phenylthiazolidine-4-carboxylic acid (VIII) (128-129C …
Number of citations: 0 macsphere.mcmaster.ca
AA Majed, DS Abid - Annals of the Romanian Society for Cell …, 2021 - annalsofrscb.ro
… obtain 2-phenyl thiazolidine-4carboxylic acid (T) in high yields, and then protect the amine group will react with acetic anhydride to form 3-Acetyl-2-Phenylthiazolidine-4-carboxylic acid (…
Number of citations: 3 www.annalsofrscb.ro

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